5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-morpholin-4-ylethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c13-11-9-10(1-2-12(11)15(16)17)19-8-5-14-3-6-18-7-4-14/h1-2,9H,3-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNHAZTDUTSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted anilines.
Scientific Research Applications
5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparison of key structural analogs is presented in Table 1.
Table 1. Molecular Properties of 5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline and Analogs
Functional Group and Reactivity Differences
- Morpholine vs. Piperazine derivatives are often employed in drug design for their pharmacokinetic properties .
- Nitro vs. Sulfonyl Groups : The sulfonyl group in ’s compound is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution compared to the nitro group in the target compound. This alters reactivity in downstream reactions, such as reductions or coupling processes .
- Substituent Position Effects: The 5-position morpholinoethoxy group in the target compound versus the 4-position substituent in ’s analog affects steric and electronic interactions. Substituents at the 5-position may lead to distinct regioselectivity in further functionalization .
Physicochemical Properties
- Solubility: The morpholinoethoxy and ethoxyethoxy groups in ’s compound enhance hydrophilicity, whereas methyl and methoxy substituents () reduce polarity. The target compound’s morpholine and ethoxy groups likely confer intermediate polarity, favoring solubility in aprotic solvents like DMSO or DMF .
- However, bulky substituents like morpholine may mitigate this risk compared to simpler analogs like 4-methoxy-5-methyl-2-nitroaniline .
Biological Activity
5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 252.28 g/mol
- CAS Number : 54998-00-4
This compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability, making it a valuable component in drug design.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Morpholine Derivative : The morpholine ring is synthesized through standard organic reactions.
- Nitration : The aniline derivative is nitrated to introduce the nitro group at the appropriate position.
- Etherification : The ethoxy group is introduced via an etherification reaction, linking it to the morpholine derivative.
These steps are crucial for obtaining a compound with desired biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds that interact with mutated forms of the epidermal growth factor receptor (EGFR) have shown promise in treating non-small cell lung cancer (NSCLC). These compounds selectively inhibit mutant EGFR while sparing wild-type EGFR, thus reducing adverse effects commonly associated with EGFR inhibitors .
Antimicrobial Effects
Research has demonstrated that derivatives of nitroanilines possess antimicrobial properties. In vitro studies have evaluated various nitroaniline compounds against bacterial strains, indicating that modifications like the morpholine substitution can enhance antibacterial efficacy .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that such compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- Study on Antimalarial Activity : A series of urea derivatives with anilino groups were evaluated for their antimalarial activity, revealing significant potency against Plasmodium falciparum . This suggests that similar modifications in structure may yield promising results for this compound in combating malaria.
- QSAR Analysis : Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on structural modifications. These analyses help in understanding how variations in chemical structure influence biological outcomes .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: A plausible route involves nucleophilic aromatic substitution (NAS) on a pre-functionalized nitroaniline derivative. For example, introducing the morpholin-4-yl ethoxy group via reaction of 2-nitro-5-hydroxyaniline with 2-(morpholin-4-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization may include solvent selection (polar aprotic solvents enhance NAS efficiency) and catalyst screening (e.g., Ni catalysts for improved regioselectivity, as observed in similar morpholine-substituted nitrosoanilines) . Yield improvements can be monitored via HPLC or TLC, with purification by column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the aromatic ring. The nitro group’s electron-withdrawing effect deshields adjacent protons, while the morpholin-4-yl ethoxy group’s protons show distinct splitting patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <2 ppm error, as demonstrated in structurally related compounds like N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline . Infrared (IR) spectroscopy can corroborate the nitro group (asymmetric stretching ~1520 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹).
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer: The compound’s solubility depends on solvent polarity. Poor solubility in aqueous media may require recrystallization from DMSO/water mixtures or ethanol. For column chromatography, gradients of dichloromethane/methanol (95:5 to 90:10) are effective for polar nitroaniline derivatives. Pre-purification via acid-base extraction (using dilute HCl to protonate the aniline, followed by neutralization) can isolate the compound from unreacted starting materials .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed during the introduction of the morpholin-4-yl ethoxy group in aromatic nitroaniline derivatives?
- Methodological Answer: Regioselectivity is governed by electronic and steric factors. The nitro group at position 2 deactivates the ring, directing substitution to the para position (position 5) relative to the amine. Computational studies (e.g., DFT calculations) can map electron density to predict reactivity. Experimental validation includes synthesizing intermediates like 5-hydroxy-2-nitroaniline and monitoring substitution kinetics under varying temperatures and catalysts (e.g., Ni-mediated pathways enhance para-selectivity in NAS) .
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., pKa prediction via COSMO-RS) can model protonation states of the aniline group. At low pH, protonation increases solubility but may destabilize the morpholine ring. Stability assays (e.g., HPLC monitoring under acidic/basic conditions) should complement simulations. Studies on analogous compounds, such as 4-Methoxy-5-methyl-2-nitroaniline, show nitro group reduction under strong acidic conditions, suggesting pH-dependent degradation pathways .
Q. What strategies resolve contradictions in NMR data when analyzing substituted nitroanilines with bulky substituents?
- Methodological Answer: Overlapping signals in ¹H NMR can be resolved using 2D techniques (e.g., COSY, NOESY) to assign coupling interactions. For example, the morpholin-4-yl ethoxy group’s ethylene protons may split into multiplets due to restricted rotation; variable-temperature NMR can clarify dynamic effects. Contradictions in aromatic proton shifts (e.g., unexpected deshielding) may arise from intramolecular hydrogen bonding between the amine and nitro group, validated by X-ray crystallography or IR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
